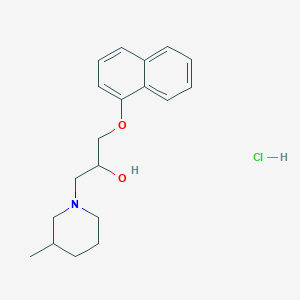
1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as MPHP, is a chemical compound that belongs to the family of synthetic cathinones. It is a psychoactive substance that has been used recreationally and has also been identified as a designer drug. In recent years, there has been a growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of MPHP.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The design and synthesis of related chemical derivatives highlight the compound's utility in creating novel chemical entities. For instance, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives were developed from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, showcasing the compound's adaptability in chemical synthesis processes (Yang Jing, 2010).
Chemosensors
The compound's derivatives have been explored for their potential as selective chemosensors, particularly for metal ions. A notable application is its use in detecting Al(III) ions in cells through bioimaging, demonstrating its promising role in analytical chemistry and biological research (Wei-Hua Ding et al., 2013).
Receptor Affinity and Antiproliferative Activity
Research on derivatives of this compound has shown significant findings in pharmacology, such as the discovery of potent sigma(1) ligands with good selectivity profiles. This insight is critical for developing new pharmaceutical agents targeting sigma(1) receptors, with applications in tumor research and therapy (F. Berardi et al., 2005).
Radiolabeled Derivatives for PET Experiments
The synthesis of radiolabeled derivatives, such as the 3-[14C]-isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, highlights the compound's utility in PET (Positron Emission Tomography) experiments. This application is crucial for non-invasive imaging techniques in medical diagnostics and research (B. Czeskis, 1998).
Catalysis and Organic Synthesis
The compound and its derivatives serve as catalysts in organic synthesis, exemplified by the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation. This showcases its efficiency in facilitating chemical reactions, underscoring its importance in synthetic chemistry (M. Mokhtary & Mogharab Torabi, 2017).
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-6-5-11-20(12-15)13-17(21)14-22-19-10-4-8-16-7-2-3-9-18(16)19;/h2-4,7-10,15,17,21H,5-6,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISPBWUCUQGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
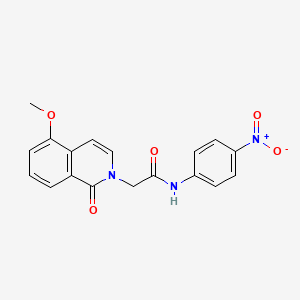
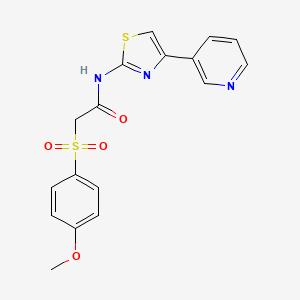

![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)
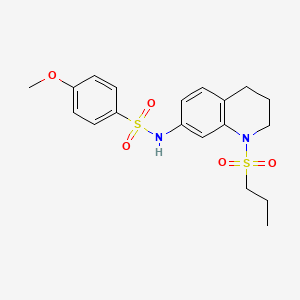

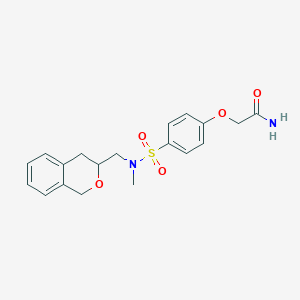
![N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2589255.png)


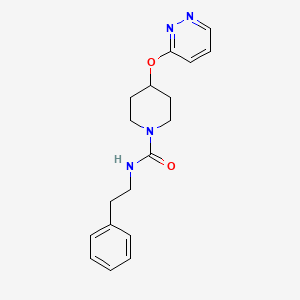
![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-phenylalanine](/img/structure/B2589262.png)
